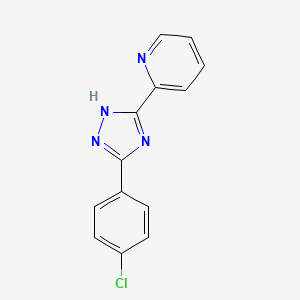

2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine

Description

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN4/c14-10-6-4-9(5-7-10)12-16-13(18-17-12)11-3-1-2-8-15-11/h1-8H,(H,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLPHTMCMNTYDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NN2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction, often using 4-chlorobenzyl chloride and a suitable base.

Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed:

Oxidized Derivatives: Various oxidized forms of the triazole ring.

Reduced Derivatives: Dihydropyridine derivatives.

Substituted Derivatives: Compounds with various substituents on the chlorophenyl group.

Scientific Research Applications

Antifungal Activity

One of the primary applications of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is its antifungal properties. Research indicates that derivatives of triazole compounds exhibit significant antifungal activity against various strains of fungi, including Candida and Geotrichum species.

- Case Study : A study published in 2017 synthesized a series of novel triazole derivatives, including those based on pyridine scaffolds. These compounds were tested against fungal strains and demonstrated greater efficacy than fluconazole, particularly against Candida albicans with minimum inhibitory concentration (MIC) values of ≤ 25 µg/mL .

Anticancer Properties

The compound's structure suggests potential anticancer properties, particularly through its interaction with cellular pathways involved in cancer proliferation.

- Research Findings : In a study focusing on pyrazole-type compounds, derivatives similar to this compound were evaluated for their anti-proliferative activity against various cancer cell lines such as K562 and MCF-7. The results indicated that certain derivatives could inhibit cell proliferation and induce apoptosis in cancer cells .

Synthesis and Structural Insights

The synthesis of this compound involves multi-step reactions starting from simpler pyridine derivatives. Various synthetic routes have been explored to optimize yield and purity.

| Synthesis Method | Yield (%) | Key Reagents |

|---|---|---|

| Multi-step reaction with hydrazine hydrate | 67-91% | Pyridine derivatives |

| Reaction with boronic acid derivatives | Varies | Boronic acids |

Mechanistic Studies

Understanding the mechanism of action is crucial for optimizing the use of this compound in therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of triazolylpyridines are highly dependent on substituents at positions 3, 4, and 5 of the triazole ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

- Halogen Effects: The 3,4-dichlorobenzylthio group in CID 2024095 increases electronegativity and steric bulk compared to the mono-chloro target compound, possibly altering target selectivity .

- Hydrogen-Bonding Moieties : The acetamide group in 476484-06-7 introduces hydrogen-bonding capability, a feature absent in the target compound, which may enhance interactions with polar residues in enzymes .

Physicochemical Properties

Table 2: Physicochemical Data

- Melting Points : Compounds with planar aromatic substituents (e.g., benzothiazole in 6r) exhibit higher melting points due to crystalline packing .

- LogP : The 4-methoxyphenyl group in 6r increases hydrophobicity (LogP ~4.2), whereas the target compound’s LogP (~3.5) balances lipophilicity and solubility .

Biological Activity

2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzyl derivatives with pyridine and triazole precursors. Various methods have been explored to optimize yield and purity, including microwave-assisted synthesis and solvent-free conditions.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antimicrobial and antifungal agent.

Antimicrobial Activity

Research indicates that compounds with a triazole core exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazole have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular:

- Minimum Inhibitory Concentrations (MIC) : Studies have reported MIC values ranging from 0.5 to 32 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| Another Triazole Derivative | 16 | Escherichia coli |

Antifungal Activity

The compound has also been evaluated for antifungal activity. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi.

- Inhibition Studies : The compound exhibited potent antifungal activity with IC50 values comparable to established antifungal agents like fluconazole .

The mechanism of action for triazoles typically involves the inhibition of ergosterol biosynthesis in fungal cells. This disruption leads to increased membrane permeability and ultimately cell death.

Case Studies

Several case studies have demonstrated the efficacy of triazole derivatives in clinical settings:

- Case Study on Antimicrobial Resistance : A study highlighted the use of triazole derivatives in treating infections caused by resistant strains of bacteria. The compound showed synergistic effects when combined with traditional antibiotics .

- Fungal Infections : In a clinical trial involving patients with systemic fungal infections, the use of triazole derivatives resulted in significant improvements in patient outcomes compared to standard treatment protocols .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclocondensation. For example, triazole derivatives are prepared by reacting 4-chlorophenyl-substituted thiols with pyridine-containing intermediates under reflux in polar solvents (e.g., DMF or methanol). Optimization involves adjusting stoichiometry, temperature (e.g., 80–120°C), and catalyst use (e.g., Pd/Cu for cross-coupling). Purity is validated via HPLC (>98%) and spectroscopic techniques .

- Key Data : Yields range from 27% to 95% depending on substituents (e.g., iodobenzyl vs. bromobenzyl groups). Microwave-assisted synthesis can improve efficiency (e.g., 86% yield in 30 minutes) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should researchers prioritize?

- Methodology :

- ¹H/¹³C NMR : Identifies substituent positions via coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) and integration ratios.

- HRMS : Confirms molecular weight (e.g., [M+H]+ = 265.01914 for C₁₀H₈ClN₅S) .

- IR : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹).

Q. What in vitro assays are commonly used to evaluate biological activity, and how are they designed?

- Methodology :

- Antifungal assays : Use microdilution techniques (e.g., MIC against Candida albicans) .

- Receptor binding : Radioligand displacement assays (e.g., κ-opioid receptor agonism) with IC₅₀ calculations .

Advanced Research Questions

Q. How do structural modifications at the triazole ring influence pharmacological activity?

- SAR Insights :

- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance receptor binding affinity. For example, 4-chlorophenyl derivatives show higher κ-opioid receptor selectivity (IC₅₀ = 12 nM) compared to unsubstituted analogs .

- Linker optimization : Thioether (-S-) linkers improve metabolic stability versus oxygen analogs .

Q. What computational methods predict reactivity and stability, and how are they validated experimentally?

- Methodology :

- DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, pyridine nitrogen atoms are key reactive centers .

- Molecular docking : Simulate binding to target proteins (e.g., κ-opioid receptor) using AutoDock Vina .

Q. How can researchers resolve contradictions in biological data across studies?

- Case Example : Discrepancies in antifungal activity may arise from assay conditions (e.g., pH, inoculum size).

- Resolution Strategy :

- Standardize protocols : Follow CLSI guidelines for MIC assays.

- Control variables : Test compounds under identical conditions (solvent, temperature) .

Analytical and Methodological Considerations

Q. What advanced chromatographic techniques ensure purity and quantify impurities?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.